molecular formula C8H12N2O B8720963 5-Cyclopentylisoxazol-3-amine

5-Cyclopentylisoxazol-3-amine

Cat. No. B8720963
M. Wt: 152.19 g/mol
InChI Key: SXLATPWUODSFIA-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

According to the procedure described for 5-isopropylisoxazol-3-amine in Example 133A Step 4, 2-(2-cyclopentyl-1,3-dioxolan-2-yl)-N′-hydroxyacetimidamide (1.99 g, 93 mmol) was dissolved in ethanol (2 mL) and acidified with 37% aq. hydrochloric acid to give 5-cyclopentylisoxazol-3-amine (875 mg, 62%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 5.52 (s, 1H), 3.86 (bs, 2H), 3.09-3.04 (m, 1H), 2.04 (d, 2H), 1.75-1.62 (m, 6H); LC-MS (ESI) m/z 153 (M+H)′
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-cyclopentyl-1,3-dioxolan-2-yl)-N′-hydroxyacetimidamide
Quantity
1.99 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C1ON=C(N)C=1)(C)C.[CH:10]1([C:15]2([CH2:20][C:21](=[N:23][OH:24])[NH2:22])OCCO2)[CH2:14][CH2:13][CH2:12][CH2:11]1.Cl>C(O)C>[CH:10]1([C:15]2[O:24][N:23]=[C:21]([NH2:22])[CH:20]=2)[CH2:11][CH2:12][CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC(=NO1)N
Step Two
Name
2-(2-cyclopentyl-1,3-dioxolan-2-yl)-N′-hydroxyacetimidamide
Quantity
1.99 g
Type
reactant
Smiles
C1(CCCC1)C1(OCCO1)CC(N)=NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C1=CC(=NO1)N
Measurements
Type Value Analysis
AMOUNT: MASS 875 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 6.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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